Tropinone

Organic Synthesis Process Chemistry Alkaloid Production

Tropinone (CAS 532-24-1) is a bicyclic amino ketone alkaloid that serves as the foundational intermediate in the synthesis of the tropane alkaloid family, including atropine, scopolamine, and cocaine. Structurally defined as 8-methyl-8-azabicyclo[3.2.1]octan-3-one, it features a rigid, bridged tropane core with a reactive ketone at the C-3 position.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 532-24-1
Cat. No. B130398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropinone
CAS532-24-1
Synonyms8-Methyl-8-azabicyclo[3.2.1]octan-3-one;  1αH,5αH-Tropan-3-one;  Tropanone;  3-Tropanone;  3-Tropinone;  8-Methyl-8-azabicyclo[3.2.1]octan-3-one;  N-Methyl-8-azabicyclo[3.2.1]octan-3-one;  NSC 118012;  Tropanon;  Tropinon; 
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(=O)C2
InChIInChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+
InChIKeyQQXLDOJGLXJCSE-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tropinone (CAS 532-24-1) for Alkaloid Synthesis and Chiral Intermediate Procurement: An Evidence-Based Baseline


Tropinone (CAS 532-24-1) is a bicyclic amino ketone alkaloid that serves as the foundational intermediate in the synthesis of the tropane alkaloid family, including atropine, scopolamine, and cocaine [1]. Structurally defined as 8-methyl-8-azabicyclo[3.2.1]octan-3-one, it features a rigid, bridged tropane core with a reactive ketone at the C-3 position [2]. Unlike its downstream reduced congeners tropine and pseudotropine, tropinone retains the carbonyl functional group, a critical feature that enables both electrophilic and nucleophilic transformations central to its utility in total synthesis and medicinal chemistry [3].

Why Generic Tropane Precursors Cannot Replace Tropinone (CAS 532-24-1) in Critical Synthesis Workflows


Generic substitution of tropinone with its immediate downstream products—tropine or pseudotropine—introduces a critical, irreversible loss of synthetic flexibility that directly impacts the procurement and operational efficiency of alkaloid synthesis programs. The carbonyl moiety of tropinone is the essential functional handle for executing regio- and stereoselective C-C bond formations, including aldol reactions, enolate alkylations, and deprotonation sequences, which are precluded in the reduced alcohols [1]. Furthermore, the biosynthetic partitioning of tropinone by distinct reductases (TR-I and TR-II) into separate alkaloid lineages demonstrates that the carbonyl intermediate, not its reduced products, is the universal and more valuable entry point for accessing the entire tropane chemical space [2]. Procuring tropine or pseudotropine instead of tropinone therefore forfeits access to a vast array of synthetic possibilities, making the parent ketone a non-substitutable, strategic raw material.

Quantitative Differentiation of Tropinone (CAS 532-24-1): A Comparative Evidence Guide for Scientific Selection


Synthetic Route Efficiency: Robinson-Schöpf Synthesis Yields 90% vs. Willstätter's 0.75% Overall Yield

The modern Robinson-Schöpf synthesis of tropinone demonstrates a profound and quantifiable advantage over earlier methodologies in terms of overall yield (yoa). This represents a critical procurement differentiator, as yield directly dictates the cost and feasibility of large-scale production [1]. This comparison highlights that not all synthetic routes to the tropane core are equivalent, and the efficient, biomimetic route to tropinone makes it a uniquely accessible and scalable entry point into the chemical space.

Organic Synthesis Process Chemistry Alkaloid Production

Enzymatic Branch Point Selectivity: TR-I is 25-Fold More Active than TR-II in Tropinone Reduction

Tropinone sits at a critical biosynthetic branch point where two distinct reductases, TR-I and TR-II, compete for the substrate to produce tropine and pseudotropine, respectively. The biochemical properties of these enzymes create a strong intrinsic bias [1]. This kinetic disparity is a fundamental, quantifiable property of tropinone's enzymatic processing, establishing it as a preferred substrate for engineering tropine-producing systems.

Biocatalysis Metabolic Engineering Enzyme Kinetics

Enantioselective Deprotonation: Chiral Lithium Amide Produces Tropinone Enolate in >95% Enantiomeric Excess

The prochiral nature of the tropinone carbonyl group allows for highly enantioselective transformations that are impossible with its reduced, chiral alcohol analogs. Deprotonation with a chiral lithium amide base generates the corresponding lithium enolate with exceptional stereocontrol . This demonstrates tropinone's unique ability to serve as a chiral building block for asymmetric synthesis, a property that distinguishes it from achiral or racemic alternatives.

Asymmetric Synthesis Chiral Chemistry Process Development

Predicted Aldol Diastereoselectivity: DFT Model Accurately Predicts Tropinone anti/syn Ratio for Rational Synthesis Design

The stereochemical outcome of C-C bond-forming reactions on tropinone can be reliably predicted using density functional theory (DFT), providing a rational basis for reaction design and scale-up that is not available for less-studied or more complex tropane scaffolds [1]. This predictability is a key differentiator, reducing the time and resources required for empirical optimization.

Computational Chemistry Reaction Prediction Stereoselective Synthesis

High-Value Application Scenarios for Tropinone (CAS 532-24-1) Derived from Evidence-Based Differentiation


Large-Scale, Cost-Sensitive Production of Atropine and Scopolamine

The 120-fold yield advantage of the Robinson-Schöpf synthesis over historical methods [1] directly positions tropinone as the only economically viable starting material for the industrial production of bulk tropane alkaloids like atropine and scopolamine. For procurement specialists, sourcing tropinone produced via this efficient route is essential for maintaining competitive cost structures in high-volume API manufacturing.

Biocatalytic and Metabolic Engineering for High-Value Tropane Pharmaceuticals

The 25-fold higher activity of TR-I over TR-II for tropinone reduction [2] establishes tropinone as the optimal substrate for engineered biosynthetic pathways. Research programs focused on producing scopolamine or other esterified alkaloids in heterologous hosts will find tropinone to be the most efficient feedstock, maximizing yield and minimizing byproduct formation.

Asymmetric Synthesis of Chiral Tropane Building Blocks for CNS Drug Discovery

The ability to generate tropinone's lithium enolate with >95% enantiomeric excess makes it a critical starting material for the asymmetric synthesis of enantiopure tropane derivatives. This is particularly relevant for CNS drug discovery programs targeting specific stereoisomers of muscarinic antagonists or dopamine reuptake inhibitors, where optical purity is directly correlated with therapeutic efficacy and reduced off-target effects.

Rational Design and Optimization of Tropane-Based Lead Compounds

The validated DFT model for predicting diastereoselectivity in tropinone aldol reactions [3] empowers medicinal chemists to rationally design and synthesize novel tropane analogs with desired stereochemistry. This predictive capability reduces the need for extensive empirical screening, accelerating lead optimization cycles and making tropinone a more efficient and predictable entry point for exploring tropane chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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